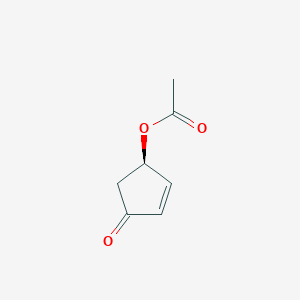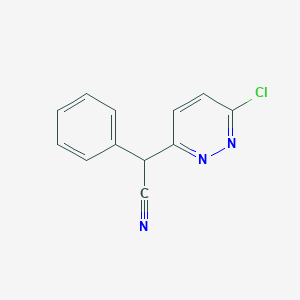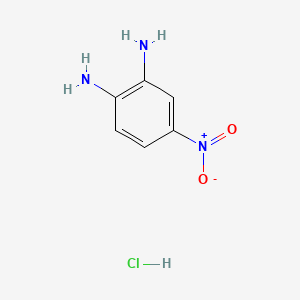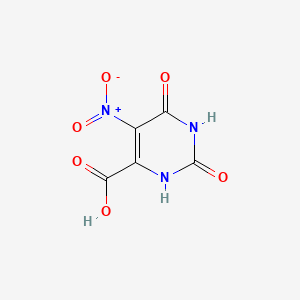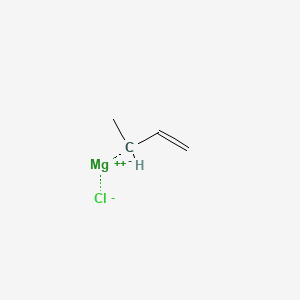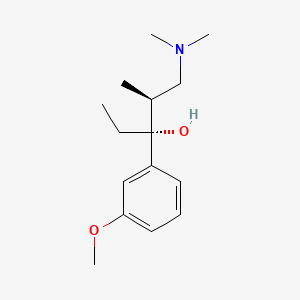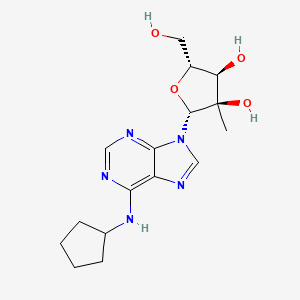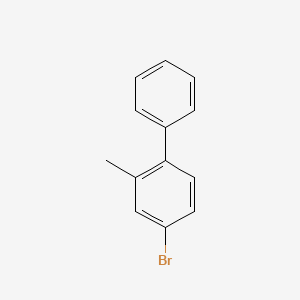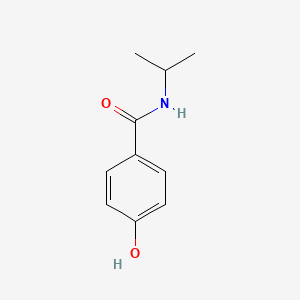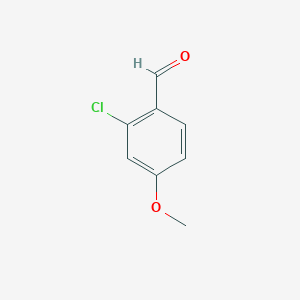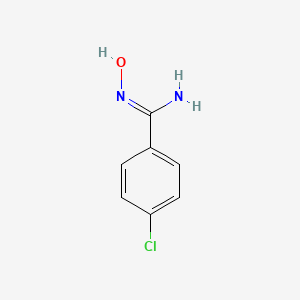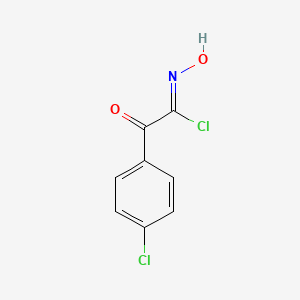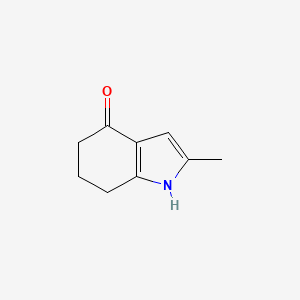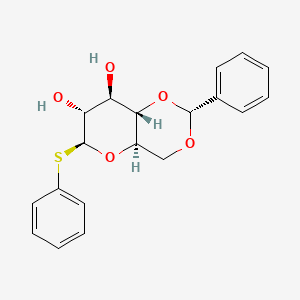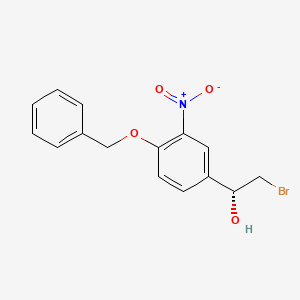
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Übersicht
Beschreibung
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, also known as BZNE, is an organobromine compound that has been studied in recent years for its potential applications in the field of science. BZNE is a colorless liquid with a boiling point of 95.5 °C and a melting point of −40 °C. It has been used in a variety of scientific experiments, such as in the synthesis of a range of organic compounds, in the development of new drugs and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate in Pharmaceutical Production
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol plays a significant role in pharmaceutical synthesis, particularly as a key intermediate in the production of (R,R)-formoterol, a β2-adrenoceptor agonist. Ji Ya-fei (2010) outlines a synthesis method involving O-benzylation, bromination, and reduction, achieving a 25% overall yield for this compound (Ji Ya-fei, 2010). Similarly, Zhang Baohua and Shi Lanxiang (2013) describe an alternative preparation process, highlighting an enantioselective reduction method that yields both high yield (95%) and high enantiomeric excess (95.4%) (Zhang Baohua & Shi Lanxiang, 2013).
Chemical Structure and Properties
K. C. Mohan et al. (1994) provide insights into the molecular structure of a related compound, 4-benzyloxy-3-nitrophenacyl bromide, which shares structural features with (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol. Their study examines the dihedral angles and steric hindrance within the molecule, contributing to an understanding of its chemical behavior (K. C. Mohan et al., 1994).
Catalytic and Chemical Reactions
H. S. Wilkinson et al. (2000) explore the use of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol in catalytic reactions, particularly focusing on its chemoselective hydrogenation in the context of synthesizing (R,R)-formoterol tartrate. They highlight the importance of managing different functional groups and stereogenic centers during the reaction (H. S. Wilkinson et al., 2000).
Copolymerization Applications
In the field of materials science, this compound's derivatives find application in copolymerization processes. Faisal M. Zeidan et al. (2021) discuss the synthesis and copolymerization of trisubstituted ethylenes, which include benzyloxy-substituted compounds. Their work sheds light on the potential of these compounds in creating novel polymeric materials (Faisal M. Zeidan et al., 2021).
Enantioselective Catalysis
Kazutsugu Matsumoto and S. Asakura (2014) present a study on the asymmetric nitroaldol reaction using human serum albumin (HSA), which involves derivatives of nitrophenyl ethanol. Their findings are relevant for understanding enantioselective catalysis processes involving nitrophenyl compounds (Kazutsugu Matsumoto & S. Asakura, 2014).
Eigenschaften
IUPAC Name |
(1R)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447018 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol | |
CAS RN |
188690-82-6 | |
| Record name | (R)-1-(4-BENZYLOXY-3-NITROPHENYL)-2-BROMOETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

